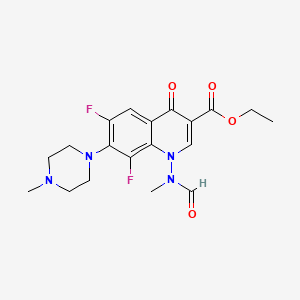

6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Número de catálogo B8790932

Peso molecular: 408.4 g/mol

Clave InChI: XIGJGGWZMZNKHM-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05892040

Procedure details

A yellow suspension of 8.61 g (50 mmol) of 3-(formylmethylhydrazono)-propionic acid ethyl ester and 5.72 g (50 mmol) of magnesium ethylate in 30 ml of ethyl acetate were heated at reflux for 65 min. The solution was cooled to 0°-5° C., and at this temperature a solution of 10.63 g (50 mmol) of 2,3,4,5-tetra-fluoro-benzoic acid chloride in 10 ml of ethyl acetate was added dropwise in the course of 20 min. Subsequently the suspension was stirred for 30 min. in the cold and afterwards for 18.5 hours at room temperature. After the addition of a solution of 7.0 ml of 85% formic acid in 50 ml of water the mixture was well mixed and the two phases separated. The aqueous phase was extracted twice with each 50 ml of ethyl acetate, the united organic phases dried over sodium sulphate, filtered and evaporated at 50° C./20 torr. The residue of 3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester (18.81 g) was dissolved in 55 ml of butyl acetate, 5.83 g (55 nmol) of sodium carbonate were added, and the mixture was heated with stirring for 25 min. at reflux. 11.1 ml (100 mmol) of N-methylpiperazine were added to the resulting suspension of 3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester and heated for 4.5 hours under reflux using a water trap, in the course of which the temperature rose from 114° to 125° C. The suspension was evaporated at 50° C./20 torr and the resulting brown residue (31.8 g) worked up in analogy to Example 3 resulting in 10.2 g (50%) of 6.8-difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl- 1-piperazinyl)-4-oxo-3-quinoline-carboxylic acid ethyl ester as yellowish crystals of mp 178° C.

Name

3-(formylmethylhydrazono)-propionic acid ethyl ester

Quantity

8.61 g

Type

reactant

Reaction Step Two

Name

magnesium ethylate

Quantity

5.72 g

Type

reactant

Reaction Step Two

Name

3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C(OC(=O)CC=NNCC=O)C.[CH3:13][CH2:14][O-:15].CC[O-].[Mg+2].FC1C(F)=C(F)C(F)=CC=1C(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+].[CH3:39][N:40]1[CH2:45][CH2:44][NH:43][CH2:42][CH2:41]1.C(O[C:49](=[O:69])[C:50]([C:57](=[O:68])[C:58]1[CH:63]=[C:62]([F:64])[C:61](F)=[C:60]([F:66])[C:59]=1F)=[CH:51][NH:52][N:53]([CH:55]=[O:56])[CH3:54])C>C(OCC)(=O)C.O.C(O)=O>[CH2:14]([O:15][C:49]([C:50]1[C:57](=[O:68])[C:58]2[C:59](=[C:60]([F:66])[C:61]([N:43]3[CH2:44][CH2:45][N:40]([CH3:39])[CH2:41][CH2:42]3)=[C:62]([F:64])[CH:63]=2)[N:52]([N:53]([CH3:54])[CH:55]=[O:56])[CH:51]=1)=[O:69])[CH3:13] |f:1.2.3,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Two

|

Name

|

3-(formylmethylhydrazono)-propionic acid ethyl ester

|

|

Quantity

|

8.61 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC=NNCC=O)=O

|

|

Name

|

magnesium ethylate

|

|

Quantity

|

5.72 g

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].CC[O-].[Mg+2]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

10.63 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)Cl)C=C(C(=C1F)F)F

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

5.83 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

11.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCNCC1

|

|

Name

|

3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(=CNN(C)C=O)C(C1=C(C(=C(C(=C1)F)F)F)F)=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Subsequently the suspension was stirred for 30 min. in the cold and afterwards for 18.5 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 65 min

|

|

Duration

|

65 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to 0°-5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was well mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the two phases separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted twice with each 50 ml of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the united organic phases dried over sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated at 50° C./20 torr

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue of 3-(2-formyl-2-methyl-hydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester (18.81 g) was dissolved in 55 ml of butyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 25 min.

|

|

Duration

|

25 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated for 4.5 hours

|

|

Duration

|

4.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 114° to 125° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension was evaporated at 50° C./20 torr

|

Outcomes

Product

Details

Reaction Time |

18.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N1CCN(CC1)C)F)N(C=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |